Boc-Thr-OBzl

描述

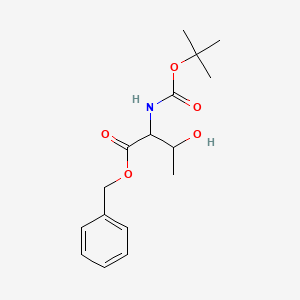

Boc-Thr-OBzl is a compound that features a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr-OBzl typically involves the protection of an amino acid with a tert-butoxycarbonyl group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced reaction times .

化学反应分析

Deprotection Reactions

Deprotection is critical for sequential peptide chain elongation. Boc-Thr-OBzl undergoes two primary deprotection steps:

Boc Group Removal

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Trifluoroacetic Acid (TFA) : Standard method (1–2 h in 50% TFA/dichloromethane) .

-

Brønsted Acidic Deep Eutectic Solvents (DES) : Choline chloride/p-toluenesulfonic acid (ChCl:pTSA) achieves Boc removal at room temperature in 10 minutes (98% yield) .

Benzyl Ester Hydrolysis

The benzyl (Bzl) group is removed via:

-

Strong Acids : HF, trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl triflate (TMSOTf) in anhydrous conditions .

Coupling Reactions

This compound participates in peptide bond formation through carboxyl activation:

Activation Methods

-

Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (HOSu) : Forms active esters for efficient coupling (e.g., with H-Ser-Thr-Ser-OMe) .

-

Mixed Anhydrides : Isobutyl chloroformate generates reactive intermediates for stepwise elongation .

Peptide Bond Formation

-

Solid-Phase Synthesis : Iterative cycles of deprotection (Boc removal) and coupling (e.g., DCC-mediated) .

-

Azide Method : Used for sterically hindered sequences, minimizing racemization .

Side Reactions and Stability

-

Cyclization : Adjacent Asp/Glu residues may form succinimide intermediates, leading to β-linked isomers .

-

Racemization : Risk increases with prolonged exposure to basic conditions during activation .

-

Solubility : this compound’s solubility in DMF (25°C: ~8.44 mg/mL) facilitates homogeneous reactions .

Comparative Analysis with Related Derivatives

| Compound | Protection Strategy | Key Reactivity Differences |

|---|---|---|

| Boc-Ala-OH | Single Boc protection | Simpler coupling; no ester hydrolysis |

| Fmoc-Thr-OH | Fmoc/tert-butyl strategy | Base-labile Fmoc requires piperidine |

| Boc-Cys(Bzl)-OH | Thiol protection | Requires oxidative conditions for Bzl removal |

Table 1: Deprotection Efficiency Under Varied Conditions

| Method | Reagent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Boc Removal | 50% TFA/DCM | 1 h | >95 | |

| Boc Removal | ChCl:pTSA (DES) | 10 min | 98 | |

| Bzl Removal | H₂/Pd-C, MeOH | 3 h | 90 | |

| Bzl Removal | TFMSA/TFA (1:1) | 30 min | 85 |

Table 2: Coupling Agents and Efficiency

| Agent | Solvent | Reaction Time | Purity (%) | Reference |

|---|---|---|---|---|

| DCC/HOSu | DMF | 12 h | 92 | |

| Isobutyl Chloroformate | THF | 6 h | 88 | |

| NHS Ester | DCM | 4 h | 95 |

Mechanistic Insights

-

Boc Deprotection : Acidic cleavage proceeds via carbocation intermediacy, stabilized by the tert-butyl group .

-

Benzyl Ester Hydrolysis : Protonation of the ester oxygen followed by nucleophilic attack (HF) or catalytic hydrogenation (Pd-C) .

-

Coupling : DCC activates the carboxyl group, forming an O-acylisourea intermediate that reacts with amines .

科学研究应用

Peptide Synthesis

Boc-Thr-OBzl is primarily employed in solid-phase peptide synthesis (SPPS), where it serves as a building block for assembling peptides. The stability of the Boc protecting group allows for selective deprotection and coupling reactions without compromising the integrity of the threonine residue. This is crucial for synthesizing complex peptides that require precise control over amino acid incorporation.

Advantages in Peptide Synthesis

- Selective Deprotection : The Boc group can be removed under mild acidic conditions, facilitating the sequential addition of amino acids.

- Versatility : The combination of protective groups enables diverse modifications, enhancing the functionality of synthesized peptides.

- Stability : this compound maintains stability during various chemical reactions, making it suitable for long polypeptide chains .

Research has demonstrated that threonine residues, when incorporated into peptide sequences using this compound, can significantly influence peptide conformation and biological activity. For example, studies have shown that peptides containing threonine can exhibit enhanced binding affinity to target proteins due to their ability to form hydrogen bonds and stabilize secondary structures.

Case Studies

- A study involving Boc-protected dipeptides highlighted their potential as broad-spectrum antibacterial agents. The dipeptides exhibited self-assembly properties and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their utility in combating bacterial resistance .

- Another investigation focused on the synthesis of peptide aldehydes using this compound as a precursor. This study revealed that specific modifications at the P3 position could enhance inhibitory activity against certain proteases, indicating the potential for therapeutic applications in enzyme inhibition .

Structural Insights and Interaction Studies

The incorporation of this compound into peptide sequences allows researchers to explore structural dynamics and interactions at the molecular level. The presence of threonine can affect the secondary structure of peptides, leading to variations in their biological functions.

Molecular Docking Studies

Molecular docking analyses have been utilized to understand how peptides containing this compound interact with target proteins. These studies often reveal that peptides with hydrophobic side chains exhibit greater binding affinities, which can be critical for drug design .

Summary Table

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis due to its stability and selective deprotection capabilities. |

| Biological Activity | Enhances binding affinity and biological activity through strategic incorporation into peptide sequences. |

| Structural Insights | Allows for exploration of molecular interactions and structural dynamics via molecular docking studies. |

作用机制

The mechanism of action of Boc-Thr-OBzl involves the hydrolysis of the ester bond under physiological conditions, releasing the active amino acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .

相似化合物的比较

Similar Compounds

- Benzyl-2-(tert-butoxycarbonylamino)-3-oxobutanoate

- Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanol

- Benzyl-2-amino-3-hydroxybutanoate

Uniqueness

Boc-Thr-OBzl is unique due to its combination of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxybutanoate moiety. This structure provides distinct reactivity and stability, making it valuable in synthetic and research applications .

属性

分子式 |

C16H23NO5 |

|---|---|

分子量 |

309.36 g/mol |

IUPAC 名称 |

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20) |

InChI 键 |

FHOGXXUNJQGWOP-UHFFFAOYSA-N |

规范 SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。